An In-depth Technical Guide to Bis(2-mercaptoethyl) sulfone: Properties, Structure, and Applications
An In-depth Technical Guide to Bis(2-mercaptoethyl) sulfone: Properties, Structure, and Applications
A Note on Nomenclature: The query specified "Bis(2-acetylmercaptoethyl) sulfone." However, a comprehensive search of the chemical literature and databases revealed no significant information on a compound with this name. It is highly probable that the intended compound of interest is Bis(2-mercaptoethyl) sulfone (BMS), a well-characterized reducing agent. The acetylated form would likely be a protected precursor in a synthetic route to BMS. This guide will, therefore, focus on the properties and applications of Bis(2-mercaptoethyl) sulfone.
Introduction
Bis(2-mercaptoethyl) sulfone, commonly known as BMS, is a dithiol reducing agent with significant applications in biochemistry and molecular biology. Its ability to efficiently reduce disulfide bonds in proteins and peptides, particularly at neutral pH, makes it a valuable tool for researchers in drug development and life sciences. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Bis(2-mercaptoethyl) sulfone.
Chemical Structure and Properties
Bis(2-mercaptoethyl) sulfone is a symmetrical molecule featuring a central sulfone group flanked by two ethyl chains, each terminating in a thiol (mercapto) group. This structure is key to its function as a reducing agent.
Chemical Structure
The chemical structure of Bis(2-mercaptoethyl) sulfone is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of Bis(2-mercaptoethyl) sulfone is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 145626-87-5 | [1][2] |
| Molecular Formula | C₄H₁₀O₂S₃ | [1][2] |
| Molecular Weight | 186.32 g/mol | [1][2] |
| Appearance | White fluffy crystals | |
| Melting Point | 57-58 °C | |
| pKa (aqueous solution at 25°C) | 7.9, 9.0 | |
| Solubility | Soluble in aqueous solutions | |
| Storage Conditions | Store at < -15°C under an inert atmosphere (e.g., Nitrogen) | [1] |
Spectroscopic Data
While detailed spectroscopic data requires access to the primary literature, typical characterization would involve:
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¹H NMR: To confirm the presence and connectivity of the ethyl protons.
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¹³C NMR: To identify the carbon environments.
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IR Spectroscopy: To detect the characteristic S-H and S=O stretching vibrations.
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Mass Spectrometry: To confirm the molecular weight.
Experimental Protocols
Synthesis of Bis(2-mercaptoethyl) sulfone
The synthesis of Bis(2-mercaptoethyl) sulfone can be achieved through a multi-step process starting from commercially available reagents. The following protocol is based on established chemical literature.
Disclaimer: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE) should be worn, and the experiment should be conducted in a well-ventilated fume hood.
Materials:
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Divinyl sulfone
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Thioacetic acid
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Hydrochloric acid (HCl)
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Methanol
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Dichloromethane
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Sodium bicarbonate
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Magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Thioester Formation: Divinyl sulfone is reacted with an excess of thioacetic acid to yield the bis(acetylmercaptoethyl) sulfone intermediate. This reaction is typically carried out in a suitable organic solvent.
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Hydrolysis: The bis(acetylmercaptoethyl) sulfone intermediate is then hydrolyzed to remove the acetyl protecting groups. This is achieved by treating the intermediate with a solution of hydrochloric acid in methanol. The reaction mixture is typically refluxed for several hours.
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate and water. The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
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Recrystallization: The crude Bis(2-mercaptoethyl) sulfone can be further purified by recrystallization from a suitable solvent system, such as hexane, to obtain white, fluffy crystals.
Reduction of Disulfide Bonds in Proteins
Bis(2-mercaptoethyl) sulfone is a highly effective reagent for the reduction of disulfide bonds in proteins and peptides. It has been shown to reduce disulfide bonds significantly faster than dithiothreitol (DTT) at neutral pH.[3]
Materials:
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Protein sample with disulfide bonds
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Bis(2-mercaptoethyl) sulfone (BMS)
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Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
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EDTA (optional, to chelate metal ions)
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Microcentrifuge tubes
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Incubator or water bath
Procedure:
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Prepare Protein Solution: Dissolve the protein sample in the phosphate buffer to the desired concentration (e.g., 1-5 mg/mL).
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Prepare BMS Stock Solution: Prepare a stock solution of BMS (e.g., 100 mM) in the same phosphate buffer. It is recommended to prepare this solution fresh.
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Reduction Reaction: Add the BMS stock solution to the protein solution to a final concentration typically ranging from 1 to 10 mM. The optimal concentration may need to be determined empirically for each specific protein.
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Incubation: Incubate the reaction mixture at a controlled temperature. For many proteins, incubation at room temperature (25°C) or 37°C for 30-60 minutes is sufficient. The reaction time can be optimized as needed.
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Monitoring the Reaction (Optional): The extent of disulfide bond reduction can be monitored using techniques such as Ellman's reagent (DTNB) assay to quantify free thiol groups, or by analyzing the protein's mobility shift on non-reducing SDS-PAGE.
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Downstream Processing: After the desired level of reduction is achieved, the reduced protein can be used for downstream applications. If necessary, excess BMS can be removed by dialysis or size-exclusion chromatography.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to Bis(2-mercaptoethyl) sulfone.
Caption: Synthetic workflow for Bis(2-mercaptoethyl) sulfone.
Caption: Reduction of a protein disulfide bond by Bis(2-mercaptoethyl) sulfone.
Conclusion
Bis(2-mercaptoethyl) sulfone is a potent and versatile reducing agent with clear advantages for the study of proteins and peptides, particularly due to its enhanced reaction kinetics at neutral pH compared to traditional reagents like DTT. The detailed protocols and structural information provided in this guide are intended to facilitate its effective use in a research and development setting. As with any chemical reagent, a thorough understanding of its properties and adherence to safe laboratory practices are paramount for successful and reproducible experimental outcomes.
